Brominated compounds have been found to inhibit various enzymes. For instance, 3-bromo 7-nitro indazole has been shown to be a potent inhibitor of nitric oxide synthase (NOS) enzyme activity in different tissues, suggesting that bromination can enhance the inhibitory effect on enzyme activity1. Similarly, 7-bromoindirubin-3-oxime (7BIO) has been reported to have inhibitory effects against cyclin-dependent kinase-5 (CDK5) and glycogen synthase kinase-3β (GSK3β), which are pharmacological targets of Alzheimer's disease (AD)3.
Brominated compounds can also induce cell death through various pathways. 7BIO, for example, triggers a rapid cell death process that is distinct from apoptosis and does not involve classical features such as chromatin condensation and nuclear fragmentation2. This indicates that brominated compounds can activate non-apoptotic cell death pathways, which could be relevant for the development of new anticancer therapies.
3-bromopyruvate is a brominated compound that acts as a potent inhibitor of glycolysis, targeting cancer cells that rely heavily on glycolysis for energy4. This antiglycolytic property results in the depletion of intracellular ATP, leading to cancer cell death. The mechanism involves alkylation of the glycolytic enzyme GAPDH and generation of free radicals, which contribute to the anticancer effects of brominated compounds4.
The ability of brominated compounds to inhibit key enzymes and induce cell death, particularly in cancer cells, suggests their potential application in cancer therapy. For example, 3-bromopyruvate has shown impressive antitumor effects in multiple animal tumor models4. The unique mechanisms of action of brominated compounds, such as the induction of non-apoptotic cell death by 7BIO, offer new avenues for the treatment of cancers that are resistant to conventional apoptosis-inducing agents2.
Brominated indirubin derivatives like 7BIO have been found to attenuate β-amyloid oligomer-induced cognitive impairments in mice, which are relevant to AD3. The inhibition of enzymes like CDK5 and GSK3β by 7BIO suggests that brominated compounds could be developed as novel lead compounds for the treatment of neurodegenerative disorders3.
The same study that investigated the effects of 7BIO on cognitive impairments also reported that it could inhibit neuroinflammation and synaptic impairments, as well as reduce tau hyper-phosphorylation and activation of astrocytes and microglia3. These findings indicate that brominated compounds may have neuroprotective effects and could be beneficial in the context of inflammatory neurological conditions.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7